molecular formula C15H23NO3 B12288256 1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B12288256
M. Wt: 265.35 g/mol
InChI Key: MGUWWYDYCIZGNU-CMDGGOBGSA-N
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Description

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol is a chemical compound known for its selective β1 receptor blocking properties. It is commonly used in the treatment of high blood pressure, chest pain, and conditions involving an abnormally fast heart rate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol can be accomplished through various methods. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) to form an epoxide intermediate. This intermediate is then hydrolyzed using sulfuric acid (H2SO4) to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ultrasonic waves to enhance the efficiency of the synthesis process. This method not only improves the yield but also reduces the formation of impurities, making it a more environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol involves its selective binding to β1 adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This action helps in managing conditions like hypertension and angina.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol stands out due to its high selectivity for β1 receptors, which minimizes side effects related to β2 receptor blockade. This selectivity makes it a preferred choice for patients with respiratory conditions like asthma, where non-selective β-blockers could exacerbate symptoms .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

1-[4-[(E)-2-methoxyethenyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3/b9-8+

InChI Key

MGUWWYDYCIZGNU-CMDGGOBGSA-N

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)/C=C/OC)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C=COC)O

Origin of Product

United States

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